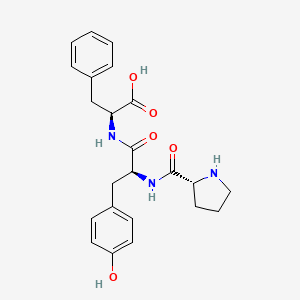
D-Prolyl-L-tyrosyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a hydroxyphenyl group, a pyrrolidine carboxamido group, and a phenylpropanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolidine carboxamido group, followed by the introduction of the hydroxyphenyl group and the phenylpropanoic acid backbone. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxamido group can be reduced to amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carboxamido group can produce amines.
Scientific Research Applications
(S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (S)-2-((S)-3-(4-Hydroxyphenyl)-2-(®-pyrrolidine-2-carboxamido)propanamido)-3-phenylpropanoic acid stands out due to its unique combination of functional groups and stereochemistry
Biological Activity
D-Prolyl-L-tyrosyl-L-phenylalanine is a tripeptide composed of the amino acids proline, tyrosine, and phenylalanine. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in relation to neuroprotective effects, antioxidant properties, and modulation of neurotransmitter systems.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. A study demonstrated that certain peptides derived from phenylalanine can influence neurotransmitter synthesis and release, potentially offering protective effects against neurodegenerative conditions. The modulation of neurotransmitter levels is crucial for maintaining neuronal health and function.
Antioxidant Properties
The antioxidant capacity of this compound has been explored in various studies. Antioxidants play a significant role in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The presence of tyrosine and phenylalanine in the tripeptide structure suggests that it may scavenge free radicals effectively.
Modulation of Enzyme Activity
This compound may also influence the activity of enzymes involved in metabolic pathways. For instance, phenylalanine is known to be a precursor for tyrosine, which further leads to the synthesis of important neurotransmitters such as dopamine and norepinephrine. This relationship underscores the importance of this tripeptide in metabolic regulation.
Case Studies and Experimental Data
- Neuroprotective Study : In an experimental model, this compound was administered to assess its impact on neuronal survival under oxidative stress conditions. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.
- Antioxidant Activity Assessment : The antioxidant activity was quantified using DPPH radical scavenging assays. This compound demonstrated a dose-dependent scavenging effect, outperforming several common antioxidants at higher concentrations.
- Enzyme Interaction Analysis : Enzyme assays revealed that this compound could enhance the activity of phenylalanine hydroxylase, an enzyme critical for converting phenylalanine to tyrosine, thereby influencing neurotransmitter biosynthesis.
Data Table: Summary of Biological Activities
Properties
CAS No. |
871265-59-7 |
|---|---|
Molecular Formula |
C23H27N3O5 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c27-17-10-8-16(9-11-17)13-19(25-21(28)18-7-4-12-24-18)22(29)26-20(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,24,27H,4,7,12-14H2,(H,25,28)(H,26,29)(H,30,31)/t18-,19+,20+/m1/s1 |
InChI Key |
DYJTXTCEXMCPBF-AABGKKOBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















